2-Sulfidobutanedioate

Description

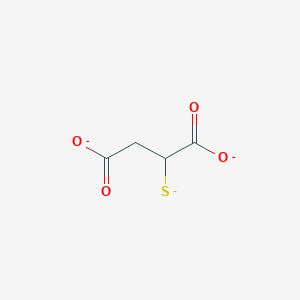

Structure

3D Structure

Properties

Molecular Formula |

C4H3O4S-3 |

|---|---|

Molecular Weight |

147.13 g/mol |

IUPAC Name |

2-sulfidobutanedioate |

InChI |

InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8)/p-3 |

InChI Key |

NJRXVEJTAYWCQJ-UHFFFAOYSA-K |

SMILES |

C(C(C(=O)[O-])[S-])C(=O)[O-] |

Canonical SMILES |

C(C(C(=O)[O-])[S-])C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Sulfidobutanedioate and Its Analogues

Classical and Established Synthetic Routes to 2-Sulfidobutanedioate

Historically, the synthesis of this compound has been achieved through several established methods. One of the earliest and most straightforward approaches involves the reaction of maleic or fumaric acid with a sulfur source.

A common method utilizes the reaction of maleic anhydride (B1165640) with thiourea (B124793). google.comgoogle.com This process typically involves an initial addition reaction to form an intermediate, 2-amidinosulfanyl succinic anhydride, which is then hydrolyzed under alkaline or acidic conditions to yield this compound. google.comgoogle.com For instance, reacting maleic anhydride and thiourea in glacial acetic acid at room temperature, followed by filtration and washing, yields the intermediate. Subsequent hydrolysis under alkaline conditions produces this compound. google.com Another variation involves reacting maleic anhydride with thiourea and then treating the product with an alkali or acid to produce thiomalic acid. google.com

Another classical route involves the reaction of thioacetic acid with maleic acid, which produces mercaptosuccinic acid acetate. This intermediate is then subjected to alkaline hydrolysis to form the disodium (B8443419) salt of thiomalic acid, followed by acidification to obtain the final product. prepchem.com However, the high cost and limited commercial availability of thioacetic acid present drawbacks to this method. prepchem.com

The reaction of α,β-unsaturated carboxylic acids, such as maleic acid or fumaric acid, with hydrogen sulfide (B99878) in the presence of a catalyst also yields this compound. chemicalbook.com For example, the reaction of maleic acid with hydrogen sulfide using molecular sieves in 1-methyl-pyrrolidin-2-one at elevated temperature and pressure can produce mercaptosuccinic acid with a yield of 75%. chemicalbook.com

Novel and Stereoselective Synthesis of this compound Isomers

The presence of a chiral center in this compound has driven the development of stereoselective synthetic methods to obtain specific enantiomers or diastereomers. These advanced techniques are crucial for applications where stereochemistry dictates biological activity or material properties.

Diastereoselective and Enantioselective Approaches

Asymmetric synthesis, a reaction that converts an achiral unit into a chiral unit to produce unequal amounts of stereoisomers, is central to obtaining enantiomerically pure this compound. uwindsor.ca Enantioselective synthesis specifically aims to favor the formation of one enantiomer over the other. wikipedia.org This can be achieved by using chiral auxiliaries, reagents, or catalysts that create a chiral environment during the reaction, lowering the activation energy for the formation of the desired stereoisomer. wikipedia.org

Diastereoselective synthesis focuses on producing a preference for one diastereomer over others. osi.lv This is particularly relevant when synthesizing analogues of this compound with multiple stereocenters. For instance, the diastereoselective reduction of N-tert-butanesulfinylketimines is a method used to synthesize chiral amines with multiple stereogenic centers. osi.lv

Catalytic Methods in Asymmetric Synthesis

Catalytic asymmetric synthesis has emerged as a powerful tool for the efficient production of chiral molecules. frontiersin.org This approach utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. uwindsor.ca

Transition Metal Catalysis : Chiral transition metal complexes, often formed with chiral ligands like phosphines or N-heterocyclic carbenes, are widely used to catalyze a variety of enantioselective transformations. frontiersin.org

Organocatalysis : The use of small, metal-free organic molecules as catalysts has gained prominence. frontiersin.org Chiral organocatalysts, such as proline derivatives and Cinchona alkaloids, can facilitate highly efficient and diverse enantioselective reactions. mdpi.com For example, chiral phosphoric acid catalysis has been used in the enantioselective heterodimerization of N-substituted pyrrolidine-1-carboxamides. ifremer.fr

Biocatalysis : Enzymes offer exceptional selectivity and operate under mild conditions, making them ideal catalysts for asymmetric synthesis. frontiersin.org

Precursor Chemistry and Starting Material Considerations for this compound Synthesis

The choice of starting materials is a critical factor that influences the efficiency, cost-effectiveness, and environmental impact of the synthesis of this compound.

As previously mentioned, maleic anhydride and thiourea are common and readily available precursors for classical synthetic routes. google.comgoogle.comMaleic acid and fumaric acid , as α,β-unsaturated dicarboxylic acids, are also fundamental starting materials. prepchem.comchemicalbook.com The choice between maleic acid (the cis-isomer) and fumaric acid (the trans-isomer) can influence the reaction conditions and potentially the stereochemical outcome.

For stereoselective syntheses, the precursors often include a prochiral substrate and a chiral auxiliary or catalyst. The design and synthesis of these chiral entities are crucial for achieving high levels of stereocontrol.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis of this compound and its derivatives is an area of growing interest.

Key aspects of green chemistry in this context include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org

Use of Renewable Feedstocks : Exploring the use of bio-based starting materials to replace petrochemical sources. rsc.org

Solvent-Free Reactions : Conducting reactions without solvents to reduce waste and environmental impact. rsc.org

Catalysis : Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. frontiersin.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption.

For instance, the synthesis of sulfur-containing polymers often benefits from solvent-free conditions and high atom economy. rsc.org Similarly, the use of water as a solvent and the development of recyclable catalysts are important strategies for making the synthesis of sulfur-containing compounds like this compound more environmentally benign. frontiersin.org

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanisms involved in the formation of this compound is essential for optimizing reaction conditions and developing new synthetic strategies.

In the reaction of maleic anhydride with thiourea, the proposed mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on one of the carbonyl carbons of the anhydride, leading to the formation of the intermediate 2-amidinosulfanyl succinic anhydride. google.com Subsequent hydrolysis cleaves the amide-like bond and opens the anhydride ring to yield this compound. google.com

For the addition of hydrogen sulfide to α,β-unsaturated carboxylic acids, the mechanism likely involves the nucleophilic addition of the hydrosulfide (B80085) ion (HS⁻) to the β-carbon of the double bond, followed by protonation to give the final product. The regioselectivity of this addition is governed by the electronic effects of the carboxylic acid groups.

In stereoselective syntheses, mechanistic studies often focus on elucidating the nature of the transition state to understand the origin of stereoselectivity. For example, in catalytic asymmetric reactions, understanding how the chiral catalyst interacts with the substrate to favor the formation of one stereoisomer is a key area of research. nih.gov Computational methods, such as Density Functional Theory (DFT), are often employed to model these transition states and predict the stereochemical outcome of a reaction. nih.govnih.gov

Investigations into the Reaction Mechanisms and Reactivity Profiles of 2 Sulfidobutanedioate

Fundamental Organic Reactions of the Butanedioate Skeleton

The butanedioate backbone of 2-sulfidobutanedioate contains two carboxylic acid groups, which are principal sites for fundamental organic reactions such as esterification, amidation, and decarboxylation.

The carboxylic acid groups of this compound readily undergo esterification in the presence of an alcohol and an acid catalyst, typically concentrated sulfuric acid. chemistrystudent.comlibretexts.org This reaction, known as Fischer esterification, is a condensation process that proceeds by the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid, leading to the formation of an ester and water. scienceready.com.au The reaction is reversible, and to drive it towards the product, conditions such as heating under reflux and removal of water are often employed. chemistrystudent.comscienceready.com.au For instance, the reaction of this compound with ethanol (B145695) yields 2-sulfidobutanedioic acid diethyl ester. thermofisher.kr

Table 1: Examples of Esterification Conditions

| Reaction Type | Reagents | Conditions | Product Type |

|---|---|---|---|

| Fischer Esterification | Alcohol, H₂SO₄ (conc.) | Heat, Reflux | Dialkyl this compound |

| Steglich Esterification | Alcohol, DCC, DMAP | Room Temperature | Dialkyl this compound |

Data sourced from general esterification principles. commonorganicchemistry.com

Similarly, the carboxyl groups can be converted into amides through amidation reactions. This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine. wikipedia.org More direct methods involve coupling agents or catalytic processes. For example, copper-catalyzed oxidative amidation allows for the direct reaction of aldehydes (which can be conceptually related to carboxylic acids) with amines. organic-chemistry.orgrsc.org The reaction of this compound with amines can lead to the formation of mono- or diamides, depending on the stoichiometry. In some multi-component reactions, this compound reacts with amines and carbonyl compounds to yield heterocyclic structures like thiazolidin-4-ones. researchgate.net

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide (CO₂). wikipedia.org While carboxylic acids with certain activating groups, such as β-keto acids, decarboxylate readily upon heating, simple dicarboxylic acids like succinic acid and its derivatives require more forcing conditions. masterorganicchemistry.com The decarboxylation of this compound is not a commonly reported spontaneous reaction.

However, specific decarboxylation methods known in organic chemistry could be applied. Oxidative decarboxylation reactions, such as the Barton decarboxylation or Kolbe electrolysis, proceed via radical intermediates and offer pathways to remove carboxyl groups. orgoreview.com The Hunsdiecker-Kochi reaction is another example of an oxidative decarboxylation. wikipedia.org For dicarboxylic acids, intramolecular versions of these reactions can sometimes lead to cyclic products. wikipedia.org For example, the Ružička cyclization uses high temperatures and a catalyst like thorium dioxide to convert dicarboxylic acids into cyclic ketones, though this is more effective for larger rings. wikipedia.org

Reactivity of the Sulfide (B99878) Moiety in this compound

The thiol (-SH) group is the most reactive site in the this compound molecule, readily participating in oxidation, nucleophilic, and electrophilic reactions.

The thiol group is highly susceptible to oxidation. Mild oxidizing agents or metal catalysts can induce the coupling of two molecules of this compound to form the corresponding disulfide, 2,2'-disulfanediylbis(succinic acid), also known as dithiodimalic acid. niscpr.res.in This reaction is a key transformation and has been studied in detail. For example, the anaerobic oxidation by copper(II) ions proceeds through a transient copper-sulfur complex and results in the formation of the disulfide and a copper(I) species. rsc.org Similarly, ruthenium(III) can catalyze the oxidation by methylene (B1212753) blue, where two molecules of mercaptosuccinic acid react to form one molecule of the disulfide. niscpr.res.in

Table 2: Oxidation Products of this compound's Sulfide Moiety

| Oxidizing Agent/Condition | Sulfur Product | Oxidation State of Sulfur |

|---|---|---|

| Mild (e.g., O₂, Cu(II), Ru(III)) | Disulfide | -1 |

| Stronger (e.g., H₂O₂) | Sulfenic acid (transient), Sulfinic acid | 0, +2 |

This table is based on general principles of thiol oxidation. libretexts.orgnih.gov

Further oxidation of the sulfur atom can lead to a range of sulfur oxyacids. More forceful oxidation, for example with hydrogen peroxide, can yield sulfoxides and ultimately sulfones, which correspond to sulfenic, sulfinic, and sulfonic acids if the thiol is oxidized before being incorporated into a larger molecule. libretexts.orgresearchgate.net The biological oxidation of sulfides is a critical process that involves a cascade of enzymes, converting the sulfide first to persulfides and then to sulfite (B76179), thiosulfate, and sulfate. nih.gov

The sulfur atom in this compound exhibits dual reactivity, acting as both a nucleophile and a potential electrophile. As a thiol, it is more acidic than its alcohol analog, malic acid, and readily deprotonates to form a thiolate anion (R-S⁻). This thiolate is a potent nucleophile. libretexts.org It can participate in nucleophilic substitution reactions (S_N2) with alkyl halides to form thioethers. libretexts.orgbyjus.com

Conversely, the sulfur atom can be attacked by other nucleophiles, particularly when it is part of a disulfide bond or activated in another way. The cleavage of disulfide bonds by nucleophiles is a common reaction. nih.gov Theoretical studies have investigated the mechanism of nucleophilic substitution at sulfur, identifying pathways that can be either concerted (S_N2) or proceed through an addition-elimination mechanism involving hypervalent sulfur intermediates. nih.govmdpi.commdpi.com The sulfur atom can also act as an electrophile in its neutral form, reacting with soft electrophiles. For example, sulfides react with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.org

Metal Complexation and Coordination Chemistry Studies

The presence of multiple donor atoms—two carboxylate oxygens and one sulfur atom—makes this compound an excellent ligand for a wide variety of metal ions. uomustansiriyah.edu.iqlibretexts.org A coordination compound is formed when a central metal ion binds to one or more ligands through coordinate covalent bonds. atlanticoer-relatlantique.ca

One of the most well-known applications of this compound in coordination chemistry is the formation of gold complexes. Sodium aurothiomalate (B1210753), a coordination polymer, consists of gold(I) ions linked by thiomalate ligands. nih.govpharmacompass.com In this complex, the gold is linearly coordinated to the sulfur atoms of two different thiomalate ligands.

Kinetic studies have provided evidence for the formation of transient complexes with other metals. The reaction between copper(II) and 2-mercaptosuccinic acid in aqueous solution proceeds via the formation of a sulfur-bonded transient complex, [Cu(C₄H₄O₄S)]⁻. rsc.org The catalytic role of Ru(III) in the oxidation of mercaptosuccinic acid also involves the formation of a transient metal-substrate complex. niscpr.res.in These interactions highlight the ability of the sulfur atom to act as a soft donor site, readily coordinating with transition metals. The carboxylate groups can also participate in coordination, allowing the ligand to act as a chelating or bridging agent, leading to the formation of stable mononuclear or polynuclear metal complexes. libretexts.orgmdpi.com

Table 3: Known Metal Complexes of this compound

| Metal Ion | Compound/Complex Name | Coordination Details | Reference |

|---|---|---|---|

| Gold(I) | Sodium aurothiomalate | Gold(I) is linearly coordinated to sulfur atoms of two ligands. | nih.govpharmacompass.com |

| Copper(II) | [Cu(C₄H₄O₄S)]⁻ (transient) | Initial complex is sulfur-bonded. | rsc.org |

| Ruthenium(III) | Transient Complex | Forms as part of a catalytic oxidation cycle. | niscpr.res.in |

| Zinc(II) | [Zn(H₂tmidc)₂(H₂O)₂]·2H₂O* | Six-coordinated, distorted octahedral geometry. | mdpi.com |

*Note: These complexes are with a derivative of imidazole-dicarboxylic acid, but illustrate the coordination potential of dicarboxylate ligands with other functionalities, analogous to this compound.

Ligand Properties of this compound in Coordination Compounds

This compound, commonly known as thiomalate, exhibits notable properties as a ligand in the formation of coordination compounds. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex by donating a pair of electrons. savemyexams.commsu.edu The structure of this compound, featuring a thiol group (-SH) and two carboxylate groups (-COO⁻), allows it to act as a polydentate ligand. Polydentate ligands possess multiple donor atoms capable of coordinating to a metal center, often leading to the formation of more stable chelate rings. msu.edufiveable.me

The versatility of this compound as a ligand is demonstrated in its ability to form stable complexes with various metals. For instance, it reacts with gold(I) compounds to form anionic bis(thiolato)gold(I) complexes, such as [N(PPh₃)₂][Au(SR)₂] (where HSR is 2-thiomalic acid). researchgate.net In this context, the thiol group is the primary site of coordination.

A significant example of its ligand properties is observed in biological systems. This compound is a known inhibitor of class I fumarate (B1241708) hydratases (FH), enzymes that contain an iron-sulfur cluster. acs.orgnih.gov Crystal structures have revealed that this compound's inhibitory action stems from its ability to act as a ligand, directly coordinating to the catalytic [4Fe-4S] cluster of the enzyme. acs.orgnih.govnih.gov The selectivity of 2-thiomalate for class I FH over class II FH (found in humans) is attributed to the presence of this unique iron-sulfur cluster in the former, which the ligand binds to. acs.orgnih.govnih.gov The coordination involves the thiol group of the inhibitor binding to a unique iron atom within the cluster, effectively blocking the enzyme's active site. nih.gov This interaction highlights the specific and potent chelating capability of this compound in a complex biological matrix.

Mechanistic Aspects of Metal-Sulfidobutanedioate Complex Formation

The formation of metal-sulfidobutanedioate complexes occurs through various reaction mechanisms, primarily involving the coordination of the sulfur and/or oxygen donor atoms to a metal center. These reactions can be broadly classified as substitution reactions, where one or more ligands in an existing complex are replaced by this compound. run.edu.ng

A well-documented mechanism is the formation of gold(I)-thiomalate complexes. The reaction of a gold(I) precursor, such as [N(PPh₃)₂][Au(acac)₂], with 2-thiomalic acid proceeds via a substitution mechanism where the acetylacetonate (B107027) (acac) ligands are displaced by two thiomalate ligands to form the [Au(thiomalate)₂]⁻ complex. researchgate.net

In the context of enzyme inhibition, the mechanism of complex formation between this compound and the [4Fe-4S] cluster of fumarate hydratase has been elucidated through X-ray crystallography. nih.gov The process involves the direct coordination of the thiolate anion to one of the iron centers of the cluster. acs.orgnih.gov This binding is a crucial step in the inhibition of the enzyme. Structural analyses of the enzyme-inhibitor complex from Leishmania major have shown that the S-enantiomer of this compound can adopt multiple conformations when bound to the active site. nih.gov In some subunits of the enzyme, the inhibitor binds in a double conformation, while in others, a single conformation is observed, coordinating to the catalytic cluster. nih.gov This differential coordination within the same protein highlights the flexibility of the ligand and the specific stereochemical requirements of the binding pocket. The mechanism is highly specific, as the lack of a [4Fe-4S] cluster in class II fumarate hydratases is the likely reason they are not inhibited by this compound. nih.gov

The formation of these complexes is fundamentally a Lewis acid-base interaction, where the electron-rich donor atoms of the thiomalate ligand (a Lewis base) donate electron pairs to the electron-deficient metal ion (a Lewis acid), forming coordinate bonds. msu.edu

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

The transformations of this compound have been studied from both kinetic and thermodynamic perspectives, providing insights into reaction rates, equilibria, and mechanistic pathways.

Kinetic and equilibrium data have been reported for the reaction of thiomalate ions with 1-substituted-2,4,6-trinitrobenzenes in aqueous solutions. rsc.orgrsc.org In these reactions, thiolate ions exhibit a strong kinetic preference for attacking the unsubstituted positions of the aromatic ring. rsc.orgrsc.org However, from a thermodynamic standpoint, the adducts formed by attack at either substituted or unsubstituted positions show similar stability. rsc.org This distinction between kinetic and thermodynamic control is a key feature of its reactivity profile.

The inhibitory action of this compound on enzymes has also been quantified kinetically. For example, RS-2-thiomalate was found to inhibit Methanocaldococcus jannaschii fumarate hydratase (MjFH) with IC₅₀ values of 50.8 ± 1.2 µM and 20.6 ± 0.8 µM when malate (B86768) and fumarate were used as substrates, respectively. biorxiv.org

| Substrate | IC₅₀ (µM) |

|---|---|

| Malate | 50.8 ± 1.2 |

| Fumarate | 20.6 ± 0.8 |

The kinetics of redox transformations involving metal-thiomalate complexes have also been investigated. The oxidation of gold(I) thiomalate by hypochlorite (B82951) is rapid, with the reaction reaching its final state within one minute. semanticscholar.org This suggests that a gold(I)-gold(III) redox cycle could be established under certain conditions, driven by the favorable thermodynamics and fast kinetics of the oxidation process. semanticscholar.org

Thermodynamic considerations also play a role in the self-assembly of thiomalate on surfaces. The solvation of the thiomalate anion is more favorable compared to less functionalized thiolates like propanethiolate. researchgate.net However, the kinetics of self-assembly on gold surfaces can be slower for charged species like thiomalate due to electrostatic repulsion between the carboxylate groups. researchgate.net

| Reaction System | Kinetic Finding | Thermodynamic Finding | Reference |

|---|---|---|---|

| Reaction with 1-substituted-2,4,6-trinitrobenzenes | Strong preference for attack at unsubstituted ring positions. | Similar stability for adducts at substituted and unsubstituted positions. | rsc.orgrsc.org |

| Oxidation of Gold(I) Thiomalate | Rapid reaction, complete within 1 minute. | Favorable thermodynamics for oxidation. | semanticscholar.org |

| Self-assembly on Gold Surfaces | Slower kinetics due to electrostatic repulsion. | Favorable solvation of the thiomalate anion. | researchgate.net |

Structural Modifications and Derivatization Strategies Involving 2 Sulfidobutanedioate

Synthesis and Characterization of Novel 2-Sulfidobutanedioate Derivatives

The synthesis of new molecules derived from this compound primarily leverages the high nucleophilicity of its sulfur atom and the reactivity of its carboxyl groups. indiamart.comshrirajaramchemicalsindia.co.in These reactions allow for the introduction of a variety of functional groups, leading to derivatives with tailored chemical and physical properties.

Alkyl and Aryl Substitutions

The thiol group of this compound is readily alkylated or arylated. The high nucleophilicity of the thiolate anion, easily formed under basic conditions, facilitates S-alkylation through reactions with alkyl halides in what is known as an S_N2 reaction. shrirajaramchemicalsindia.co.in This process allows for the attachment of various alkyl chains to the sulfur atom.

Aryl derivatives of this compound can be synthesized through metal-catalyzed cross-coupling reactions. researchgate.net These methods have significantly broadened the scope of accessible aryl-substituted sulfur compounds. For instance, palladium and nickel catalysts are effective for creating C-C bonds, while copper-mediated reactions can be used for N-arylation in related heterocyclic systems. chem-soc.si The synthesis of α-aryl secondary amides has been achieved using nickel-catalyzed reductive cross-coupling, a method that could potentially be adapted for modifying the carboxyl groups of this compound. chemistryviews.org

| Reagent Type | Reaction | Catalyst/Conditions | Product Type |

| Alkyl Halide | S_N2 Nucleophilic Substitution | Base | S-Alkyl-2-sulfidobutanedioate |

| Aryl Halide | Cross-Coupling | Palladium or Nickel Catalyst | S-Aryl-2-sulfidobutanedioate |

| Arylboronic Acid | Suzuki Coupling | Palladium Catalyst | S-Aryl-2-sulfidobutanedioate |

Heterocyclic Ring Formations Involving the Sulfide (B99878) Group

The reactive nature of the thiol group in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often involve the participation of the sulfur atom in ring-forming cyclization processes.

For example, the reaction of a thiol with a compound containing two leaving groups can lead to the formation of a heterocyclic ring. While specific examples for this compound are not extensively detailed in the provided results, general principles of heterocyclic synthesis can be applied. For instance, condensation reactions between a dicarbonyl compound and a sulfur-containing nucleophile are a common route to sulfur-containing heterocycles. nowgonggirlscollege.co.in The Paal-Knorr synthesis, which typically involves a 1,4-dicarbonyl compound and a primary amine or hydrazine (B178648) to form pyrroles, illustrates a general strategy that can be adapted for sulfur heterocycles by using an appropriate sulfur-based reactant. nowgonggirlscollege.co.in

Electrochemical methods are also emerging as a powerful tool for synthesizing heterocyclic compounds under mild conditions. chim.it These techniques can facilitate intramolecular cyclizations that might be challenging to achieve through traditional thermal methods.

Analogues with Modified Carboxylate Functionalities

The two carboxylic acid groups of this compound offer additional sites for chemical modification. These acidic groups can be converted into a variety of functional derivatives, such as esters, amides, and anhydrides.

Esterification, for example, can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. ottokemi.com Amide formation can be accomplished by activating the carboxylic acid, for instance by converting it to an acyl chloride, followed by reaction with an amine. ijmrhs.com

A notable derivative is S-acetylmercaptosuccinic anhydride (B1165640), which is synthesized from mercaptosuccinic acid. This anhydride is a valuable reagent for protein modification, as it can react with amine groups under mild conditions. The modification of cellulose (B213188) with 2-mercaptosuccinic acid has also been reported, creating a thiolated polymer with enhanced mucoadhesive properties. nih.gov

| Functional Group | Reagents | Reaction Conditions | Application of Derivative |

| Ester | Alcohol, Acid Catalyst | Heating | Intermediate in organic synthesis |

| Amide | Amine, Coupling Agent | Room Temperature | Bioconjugation |

| Anhydride | Dehydrating Agent | Heating | Protein modification |

Oligomeric and Polymeric Forms Incorporating this compound Units

The difunctional nature of this compound, with its thiol and two carboxyl groups, makes it a suitable monomer for the synthesis of oligomers and polymers. These macromolecules can exhibit a range of interesting properties depending on the other monomers used and the polymerization method.

For instance, polyesters containing pendent mercapto groups have been synthesized through the ternary polycondensation of thiomalic acid, adipic acid, and 1,5-pentanediol. bohrium.com These polyesters can be further functionalized, for example, by reacting the thiol groups in a Michael addition. bohrium.com Crosslinked polyesters with tunable mechanical properties have also been prepared by the bulk polycondensation of thiomalic acid and 1,8-octanediol, sometimes with the inclusion of citric or maleic acid. grafiati.com

Furthermore, this compound can be incorporated into bioadhesive formulations, where it may be part of anhydride oligomers blended with other pharmaceutical polymers. google.com The resulting materials can be used in controlled-release drug delivery systems. google.com The structure of Myochrysine (disodium gold(I)thiomalate) in the solid state is an open-chain polymer where gold atoms are coordinated to two thiolates from the thiomalic acid moieties. grafiati.com

Structure-Reactivity Relationships within this compound Chemical Space

Understanding the relationship between the structure of this compound derivatives and their reactivity is crucial for designing new molecules with specific functions. scribd.comlibretexts.org The reactivity of these compounds is largely dictated by the interplay of the thiol and carboxylic acid groups. indiamart.comshrirajaramchemicalsindia.co.in

The nucleophilicity of the sulfur atom is a key factor. indiamart.comshrirajaramchemicalsindia.co.in The presence of electron-withdrawing carboxylic acid groups can influence the pKa of the thiol group, affecting its propensity to exist as the more nucleophilic thiolate anion. The proximity of the carboxylic acid function can also affect the strength of the C–S bond, with evidence suggesting that an electron-withdrawing group in the α-position can stabilize a leaving group and potentially lead to C-S bond cleavage, especially on surfaces like gold nanoparticles. acs.org

The reactivity of the carboxyl groups can be modulated by their conversion to other functional groups. For example, converting a carboxylic acid to an ester or amide can protect it from certain reactions or alter its electronic influence on the rest of the molecule.

Quantitative structure-reactivity relationships (QSRRs) aim to correlate molecular structure with chemical reactivity. nih.govrsc.org For this compound derivatives, such relationships could be developed by systematically varying the substituents on the sulfur atom or the modifications of the carboxyl groups and measuring their impact on reaction rates or equilibrium constants. For example, a study on the arylation of purines observed a trend based on the electron-donating ability of substituents on the arylboronic acid. chem-soc.si

Factors influencing reactivity include:

HOMO and LUMO Energies: Molecules with high-energy Highest Occupied Molecular Orbitals (HOMOs) are generally more reactive nucleophiles, while those with low-energy Lowest Unoccupied Molecular Orbitals (LUMOs) are more reactive electrophiles. youtube.com

Bond Strengths: The presence of relatively weak bonds can increase reactivity. youtube.com

Steric Hindrance: The size and arrangement of substituents can hinder the approach of reactants, thereby slowing down reaction rates. acs.org

Biological and Biochemical Roles of 2 Sulfidobutanedioate in Model Systems

Involvement in Metabolic Pathways of Sulfur-Containing Compounds

The metabolic pathways involving 2-sulfidobutanedioate, also known as 2-mercaptosuccinate or thiomalate, are crucial for the utilization of this sulfur-containing organic compound by various microorganisms. These pathways detail the enzymatic processes for its breakdown and integration into the central metabolic machinery of the cell.

Biosynthesis and Degradation Pathways

While the biosynthesis of this compound is not as extensively documented as its degradation, chemical synthesis methods are well-established. One method involves the reaction of bromosuccinic acid with potassium xanthogenate, followed by treatment with ammonia (B1221849) and hydrochloric acid. docksci.com Another approach is the hydrolysis of O,O-dialkyldithiophosphatosuccinic anhydride (B1165640). docksci.com In a biochemical context, the enzymatic synthesis can occur via the addition of hydrogen sulfide (B99878) to maleic acid. mdpi.com

The degradation of this compound has been notably studied in the Gram-negative bacterium Variovorax paradoxus strain B4, which can utilize it as a sole source of carbon, sulfur, and energy. nih.govnih.gov The proposed degradation pathway in this organism involves a key enzyme, mercaptosuccinate dioxygenase (Msdo). nih.govresearchgate.net

The proposed steps are as follows:

Oxidation: Mercaptosuccinate dioxygenase, a non-heme iron enzyme, catalyzes the oxidation of 2-mercaptosuccinate to sulfinosuccinate. nih.govresearchgate.netnih.gov This step introduces two oxygen atoms to the thiol group.

Spontaneous Decomposition: The resulting sulfinosuccinate is an unstable intermediate that spontaneously decomposes into succinate (B1194679) and sulfite (B76179). researchgate.net

Entry into Central Metabolism: Succinate, a key intermediate of the tricarboxylic acid (TCA) cycle, directly enters the central carbon metabolism. nih.govresearchgate.net

Sulfite Detoxification: The released sulfite is likely oxidized to sulfate, a less toxic compound, by a molybdopterin oxidoreductase. nih.govnih.govresearchgate.net

In other microorganisms, such as the psychrotolerant bacterium Ochrobactrum sp. M1D, diethyl 2-mercaptosuccinate has been identified as a major metabolite in the biodegradation of the pesticide malathion. oup.com This suggests that pathways involving this compound esters are also environmentally relevant.

Interconnections with Central Carbon Metabolism

The metabolism of this compound is directly linked to the central carbon metabolism, primarily through the tricarboxylic acid (TCA) cycle. nih.govnih.gov As established in the degradation pathway in Variovorax paradoxus, the cleavage of the carbon-sulfur bond of this compound (following its oxidation) yields succinate. nih.govresearchgate.net

Succinate is a crucial intermediate in the TCA cycle. Its formation from this compound allows the organism to use this sulfur-containing compound as a carbon and energy source. nih.govnih.gov The succinate can be further metabolized through the TCA cycle to generate reducing equivalents (NADH and FADH₂) for ATP production and to provide precursors for various biosynthetic pathways. nih.gov

Furthermore, the degradation of this compound can also yield oxaloacetate, another TCA cycle intermediate, through the cleavage of sulfosuccinate. asm.org The ability of certain bacteria to use this compound as a sole carbon source underscores its role as a nutrient that can be fully integrated into the primary metabolic pathways of the cell. nih.govfrontiersin.org

Enzymatic Interactions and Biocatalysis Studies

The biological effects and metabolic fate of this compound are mediated by its interactions with specific enzymes. These interactions range from serving as a substrate for catalytic conversion to acting as an inhibitor of enzymatic activity.

Substrate Recognition and Binding Mechanisms of this compound

Detailed structural studies have elucidated the mechanism by which enzymes recognize and bind this compound. A prominent example is its interaction with fumarate (B1241708) hydratase (FH), an enzyme of the TCA cycle that catalyzes the reversible hydration of fumarate to S-malate. nih.govnih.gov

This compound acts as a competitive inhibitor of class I fumarate hydratases, which are found in parasites like Leishmania major and Plasmodium falciparum, but not of the class II human enzyme. nih.gov This selectivity is due to the presence of a [4Fe-4S] cluster in the active site of class I enzymes, which is absent in their human counterparts. nih.govnih.gov

Crystal structures of Leishmania major fumarate hydratase in complex with S-2-thiomalate reveal that the inhibitor binds in the active site, with its thiol group directly coordinating to the unique fourth iron atom of the [4Fe-4S] cluster. nih.govnih.govacs.org This interaction is a strong determinant of the binding affinity and inhibitory action. The carboxylate groups of this compound also form hydrogen bonds with active site residues, mimicking the binding of the natural substrate, S-malate. uniprot.org Interestingly, structural data show that only the S-enantiomer of the racemic RS-2-thiomalate binds to the enzyme. nih.gov In some crystal structures, S-2-thiomalate was observed to bind in two different conformations within the active site. nih.gov

Another class of enzymes that recognizes this compound is the thiol dioxygenases. acs.orgnih.gov Mercaptosuccinate dioxygenase (Msdo) from Variovorax paradoxus B4 is highly specific for 2-mercaptosuccinate. nih.gov While a crystal structure with the bound substrate is not yet available, it is known that these enzymes utilize a non-heme mononuclear iron center to bind the thiol substrate for catalysis. acs.orgrcsb.orgproteopedia.org

Role in Enzyme Catalytic Cycles

The primary role of this compound in the catalytic cycles of enzymes that metabolize it is that of a substrate. In the case of mercaptosuccinate dioxygenase (Msdo), the catalytic cycle involves the binding of this compound and molecular oxygen to the iron center in the active site. This leads to the dioxygenation of the thiol group to a sulfinate, forming sulfinosuccinate, which is then released. nih.govresearchgate.netnih.gov

Conversely, when acting as an inhibitor, this compound stalls the catalytic cycle. For class I fumarate hydratases, the coordination of the thiol group of this compound to the [4Fe-4S] cluster blocks the active site and prevents the binding of the natural substrates, fumarate or S-malate. nih.govnih.gov This effectively halts the reversible hydration/dehydration reaction catalyzed by the enzyme, thereby disrupting the TCA cycle. uniprot.org

The interaction of this compound with other enzymes has also been noted. For instance, it can inhibit hyaluronidase (B3051955) from certain oral anaerobic spirochaetes. nih.gov In the context of gold-based drugs, the gold(I)-thiomalate complex has been shown to covalently modify the active site cysteine residue of cathepsin K, a cysteine protease. researchgate.net

Characterization of Enzymes Metabolizing or Acting upon this compound

Several enzymes that interact with this compound have been characterized, with a focus on their kinetic properties and structural features.

Mercaptosuccinate Dioxygenase (Msdo) from Variovorax paradoxus B4 is a key enzyme in the degradation of this compound. nih.gov It is a homodimer with a subunit molecular mass of approximately 23 kDa. The enzyme exhibits high specificity for 2-mercaptosuccinate and contains Fe(II) as a metal cofactor. nih.gov

Kinetic Parameters of Mercaptosuccinate Dioxygenase from V. paradoxus B4

| Parameter | Value | Reference |

|---|---|---|

| Apparent Km | 0.4 mM | nih.gov |

| Vmax | 20.0 µmol min-1 mg-1 | nih.gov |

| kcat | 7.7 s-1 | nih.gov |

Fumarate Hydratase (FH) (Class I) is significantly inhibited by this compound. Kinetic studies have been performed on FH from various parasitic organisms.

Inhibition of Class I Fumarate Hydratases by RS-2-Thiomalate

| Enzyme Source | Substrate | IC50 (µM) | Ki,app (µM) | Reference |

|---|---|---|---|---|

| Leishmania major FH-1 (mitochondrial) | S-malate | 3.8 ± 0.2 | ~3.0 | nih.gov |

| Fumarate | 2.9 ± 0.1 | ~2.5 | nih.gov | |

| Leishmania major FH-2 (cytosolic) | S-malate | 11.3 ± 0.4 | ~8.9 | nih.gov |

| Fumarate | 12.6 ± 0.8 | ~8.2 | nih.gov | |

| Methanocaldococcus jannaschii FH | S-malate | 50.8 ± 1.2 | 30.8 | biorxiv.org |

| Fumarate | 20.6 ± 0.8 | 17.4 | biorxiv.org |

Note: The IC50 and Ki,app values were determined using a racemic mixture of RS-2-thiomalate.

Other enzymes have also been identified as interacting with this compound or its derivatives. For example, a hyaluronidase from Treponema denticola is inhibited by gold sodium thiomalate. nih.gov Additionally, a putative molybdopterin (MPT) oxidoreductase in V. paradoxus is thought to be involved in the final steps of this compound degradation by oxidizing sulfite to sulfate. nih.govnih.govasm.org

Advanced Analytical Methodologies for the Study of 2 Sulfidobutanedioate

High-Resolution Mass Spectrometry for Elucidating Complex Derivatives and Metabolites

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 2-sulfidobutanedioate, providing highly accurate mass measurements that allow for the determination of elemental formulas for the parent compound and its various derivatives. lcms.czmdpi.com Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers offer the high resolution and mass accuracy required to distinguish between molecules with very similar masses. lcms.cz This capability is fundamental in metabolomics to identify unknown metabolites and elucidate their structures within complex biological matrices. mdpi.com

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule. nih.govsartorius.com In an MS/MS experiment, precursor ions of this compound or its metabolites, selected by the first mass analyzer, are fragmented in a collision cell. The resulting product ions are then analyzed by a second mass analyzer, generating a fragmentation spectrum. dntb.gov.ua

Common fragmentation techniques include Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Electron-Transfer Dissociation (ETD). nih.gov For a molecule like this compound, CID and HCD would typically induce cleavage of the most labile bonds, such as the carbon-sulfur bond and losses of small neutral molecules like H₂O, CO, and CO₂ from the carboxylic acid groups. The resulting fragmentation pattern is essentially a fingerprint that helps to confirm the identity of the compound and to locate modifications in its derivatives. For instance, in the analysis of sulfur-containing peptide cross-linkers, different fragmentation methods provide complementary information for localizing the cross-linking site. nih.gov

Table 1: Illustrative MS/MS Fragmentation Data for this compound (Negative Ion Mode)

| Precursor Ion (m/z) | Fragmentation Method | Product Ion (m/z) | Putative Neutral Loss |

| 149.0019 [M-H]⁻ | CID | 130.9913 | H₂O |

| 149.0019 [M-H]⁻ | CID | 115.0145 | H₂S |

| 149.0019 [M-H]⁻ | CID | 105.0064 | CO₂ |

| 149.0019 [M-H]⁻ | CID | 87.0322 | CO₂ + H₂O |

| 149.0019 [M-H]⁻ | HCD | 73.0012 | C₂H₂O₂S |

Note: This table contains hypothetical data for illustrative purposes.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds a powerful dimension to the analysis of complex mixtures by separating ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. tandfonline.com This technique is particularly valuable for separating isomeric compounds that are indistinguishable by mass spectrometry alone. nih.gov For example, IMS-MS can differentiate between positional isomers of dicarboxylic acids. nih.gov

In the context of this compound, IMS-MS could resolve it from other isobaric metabolites or structural isomers. The technique measures the collision cross-section (CCS) of an ion, which is a value related to its rotational average area. nih.gov This provides an additional identification parameter, enhancing analytical confidence. The ability of IMS to separate ions based on their gas-phase mobility is a useful tool for analyzing compounds in complex matrices and can provide valuable structural information. dntb.gov.uajmb.or.kr

Table 2: Predicted Collision Cross-Section (CCS) Values for Dicarboxylic Acid Isomers

| Compound | Formula | Ion Type | Predicted CCS (Ų) |

| This compound | C₄H₆O₄S | [M-H]⁻ | 125.4 |

| Fumaric Acid | C₄H₄O₄ | [M-H]⁻ | 118.2 |

| Maleic Acid | C₄H₄O₄ | [M-H]⁻ | 119.5 |

| Succinic Acid | C₄H₆O₄ | [M-H]⁻ | 120.1 |

Note: CCS values are illustrative and depend on the specific IMS-MS platform and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.gov For this compound, NMR can provide detailed insights into the spatial arrangement of its atoms and how this arrangement changes over time. Studies on analogous dicarboxylic acids have shown that NMR parameters, particularly vicinal proton-proton J-couplings (³JHH), are highly sensitive to the dihedral angles between adjacent protons, allowing for the determination of the populations of different conformers (e.g., gauche and anti). nih.gov The conformational preferences of molecules like 1,2-cyclohexanedicarboxylic acid have been successfully determined using this approach. nih.gov

While one-dimensional (1D) ¹H NMR spectra can be complex and suffer from signal overlap, especially in biological samples, multi-dimensional NMR techniques offer a solution by spreading the signals across two or more frequency dimensions. nih.govnih.gov

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment identifies protons that are scalar-coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing the carbon backbone of this compound and its metabolites.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. An ¹H-¹³C HSQC spectrum of this compound would show a peak for each C-H bond, with coordinates corresponding to the chemical shifts of the proton and the carbon atom. This is a powerful method for unambiguous resonance assignment. nih.gov

TOCSY (Total Correlation Spectroscopy): This technique establishes correlations between all protons within a spin system, not just those that are directly coupled. nih.gov For a derivative of this compound, a TOCSY experiment could help identify all protons belonging to the butanedioate backbone.

These multidimensional methods are central to NMR-based metabolomics for identifying and quantifying metabolites in complex mixtures. nih.goviaea.org

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in D₂O

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HSQC Correlation |

| C1 (-COOH) | - | 175.8 | - | - |

| C2 (-CH(SH)-) | 3.65 (dd) | 45.2 | H-3a, H-3b | C2-H2 |

| C3 (-CH₂-) | 2.80 (dd, H-3a), 2.95 (dd, H-3b) | 38.5 | H-2 | C3-H3a, C3-H3b |

| C4 (-COOH) | - | 178.1 | - | - |

Note: This table contains hypothetical data for illustrative purposes. Actual values depend on pH, solvent, and temperature.

Solid-State NMR (SSNMR) provides atomic-level information on the structure and dynamics of molecules in their solid, non-crystalline, or semi-solid forms. nih.gov Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state these interactions provide rich structural information. researchgate.net Techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are used to obtain high-resolution spectra of solid samples. nih.gov

Advanced Chromatographic Separations for Complex Mixture Analysis

The analysis of this compound in biological or environmental samples often requires a separation step to isolate it from a complex matrix. Advanced chromatographic techniques offer high efficiency and resolution for this purpose.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems use columns packed with sub-2 µm particles, leading to significantly higher resolution, sensitivity, and faster analysis times compared to traditional HPLC. For polar compounds like dicarboxylic acids, reversed-phase chromatography on C18 columns is common, often with an acidic mobile phase to ensure the analytes are in their protonated form. mdpi.comresearchgate.net A patent for thiomalic acid (this compound) describes a method using a C18 column with a methanol (B129727) and phosphoric acid aqueous solution as the mobile phase. Coupling UPLC with mass spectrometry (UPLC-MS) provides a highly sensitive and selective method for the quantification of organic acids in various samples. sartorius.comnih.gov

Gas Chromatography (GC): GC is another powerful separation technique, but it requires analytes to be volatile and thermally stable. Dicarboxylic acids like this compound are non-volatile and must be chemically modified through a process called derivatization before GC analysis. waters.com Common derivatization methods include esterification (e.g., with BF₃/butanol) or silylation (e.g., with BSTFA), which convert the polar carboxylic acid and thiol groups into less polar, more volatile esters or silyl (B83357) ethers. jmb.or.kr GC coupled with mass spectrometry (GC-MS) is then used for separation and detection. nih.gov

Capillary Electrophoresis (CE): CE separates molecules based on their charge and size in a narrow capillary filled with an electrolyte solution. It is an alternative and highly efficient technique for the analysis of charged species like dicarboxylic acids. nih.goviaea.org Methods have been developed for the simultaneous separation of a homologous series of dicarboxylic acids using CE with indirect UV detection. nih.goviaea.org This technique offers short analysis times and a different separation mechanism compared to LC and GC, making it a complementary tool for complex mixture analysis.

Table 4: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Sample Derivatization | Typical Detector | Advantages | Limitations |

| UPLC | Partitioning between mobile and stationary phases | Not usually required | MS, UV/PDA | High resolution, fast, sensitive | May have limited retention for very polar compounds |

| GC | Partitioning between gas and stationary phases | Required (esterification/silylation) | MS, FID | High efficiency, established libraries | Requires volatile/thermostable analytes, sample prep |

| CE | Differential migration in an electric field | Not required | Indirect UV, MS | High efficiency, low sample/reagent use | Lower concentration sensitivity than LC-MS |

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer the most comprehensive approach to analyzing complex mixtures containing this compound. nih.govresearchgate.net This online coupling leverages the separation power of chromatography with the identification capabilities of spectroscopy. nih.govrjpn.org

The most common and powerful hyphenated techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

LC-MS: This technique is ideal for analyzing this compound directly in aqueous or biological samples without the need for derivatization. shimadzu.com A UHPLC system provides high-resolution separation of the analyte and its metabolites. researchgate.net The eluent is then introduced into a mass spectrometer, typically using a soft ionization source like Electrospray Ionization (ESI), which generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. shimadzu.com This provides precise molecular weight information. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding structural information for definitive identification. researchgate.netyoutube.com

GC-MS: As discussed previously, this technique requires derivatization but offers excellent separation efficiency and established mass spectral libraries for identification. northwestern.eduresearchgate.net It is particularly useful for identifying reaction byproducts or specific adducts of this compound. northwestern.edu

The combination of separation and mass-selective detection in a single run provides a high degree of confidence in both the quantification and identification of this compound, even at trace levels in complex matrices. asdlib.orgrjpn.org

Computational and Theoretical Studies of 2 Sulfidobutanedioate Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations offer a fundamental understanding of the electronic properties and energetic landscapes of molecules. researchoutreach.orgrsc.org These first-principles approaches solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons and the resulting molecular properties. researchoutreach.orgornl.gov For systems involving 2-sulfidobutanedioate, these calculations are crucial for understanding its bonding, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of systems containing this compound, particularly in the context of its interaction with gold. chemrxiv.orgresearchgate.net DFT calculations have been instrumental in understanding the structural and electronic properties of thiolate-protected gold nanoparticles. acs.org For instance, studies on Au102(pMBA)44, where p-mercaptobenzoic acid is a related thiolate, have shown that DFT can accurately predict structural properties and reveal the significant impact of thiolate adsorption on the gold core's geometry and electronic structure, including the opening of an energy gap. acs.org

DFT is also employed to investigate the nature of the gold-thiolate bond. It has been shown that this bond is predominantly covalent with some charge transfer to the sulfur atom. jyu.fi The choice of the density functional is critical for obtaining accurate results. Comparative studies have evaluated the performance of various functionals, such as TPSS, mPWPW, CAM-B3LYP, and LC-BLYP, for gold-thiolate systems, providing guidance for selecting appropriate computational methods. chemrxiv.orgresearchgate.net DFT calculations have also been used to explore the geometries of small gold-thiolate clusters, identifying the most stable isomers and their molecular properties like HOMO-LUMO gaps and binding energies. researchgate.net Furthermore, DFT has been applied to calculate vibrational frequencies of thiomalic acid adsorbed on gold surfaces, aiding in the interpretation of experimental spectroscopic data. conicet.gov.ar

| System | DFT Functional(s) | Key Findings | Reference |

|---|---|---|---|

| Au102(pMBA)44 | Not Specified | Accurate structural prediction; thiolate adsorption induces a ~0.5 eV energy gap. | acs.org |

| Aun(SCH3)m (m ≤ n = 1-3) | TPSS, mPWPW, CAM-B3LYP, LC-BLYP, B3LYP | LC-BLYP offers a balanced performance for geometry and relative stability. CAM-B3LYP excels in relative energies. | chemrxiv.org |

| Thiomalic acid on Au(111) | B3LYP/6-31+G* | Calculated vibrational frequencies to support experimental XPS data. | conicet.gov.ar |

| (MeSM)x (M=Cu, Ag, Au) | Not Specified | Gold-thiolate bond is predominantly covalent. | jyu.fi |

Ab Initio Methods for High-Accuracy Predictions

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameters, can offer even higher accuracy for certain properties, albeit at a greater computational cost. ornl.govnih.gov These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are often used as benchmarks for DFT calculations. For instance, in the study of small gold-thiolate clusters, DLPNO-CCSD(T) has been used as a reference method for energy calculations to assess the performance of various DFT functionals. chemrxiv.org

Ab initio methods are particularly valuable for systems where electron correlation effects are significant. researchoutreach.org While specific high-accuracy ab initio studies focused solely on the isolated this compound molecule are not extensively documented in the provided results, their application to related systems underscores their importance. For example, ab initio molecular dynamics (AIMD) has been used to simulate the relaxation of water around a fluorescent probe, providing detailed insights into solvation dynamics that are also relevant for understanding this compound in aqueous environments. uni-halle.de The development of more efficient ab initio methods continues to expand the range of systems that can be studied with high accuracy. researchoutreach.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. jyu.fi By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, dynamics, and the influence of the solvent.

In the context of this compound, MD simulations are crucial for understanding its flexibility and interactions in solution. For instance, MD simulations of glutathione-protected gold nanoclusters, where glutathione (B108866) is a tripeptide containing a cysteine residue similar to thiolate, have revealed that the system is very flexible and explores multiple stable conformational basins. acs.org These simulations highlight the importance of statistical sampling to capture the dynamic nature of the ligand shell. acs.org

Solvation effects play a critical role in the behavior of charged and polar molecules like this compound. MD simulations explicitly including solvent molecules can capture the intricate details of solute-solvent interactions. nih.govnih.gov Studies on the solvation of ions and molecules have shown that the structure of the solvation shell and the dynamics of solvent exchange are key to understanding chemical reactivity and complex formation. nih.gov For example, simulations have been used to calculate the solvation free energies of ions in various organic solvents, demonstrating the stability of charged species in different environments. frontiersin.org Although not specifically focused on this compound, these studies provide a framework for investigating its solvation and the associated energetic effects.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of chemical reactions involving this compound is essential for predicting its reactivity and biological activity. Computational methods allow for the modeling of reaction pathways and the characterization of high-energy transition states that are often difficult to study experimentally.

For instance, in the context of gold-thiolate systems, computational studies have investigated reaction mechanisms for the oxidation of carbon monoxide on gold clusters. jyu.fi These studies employed techniques like constrained Car-Parrinello molecular dynamics to explore reaction pathways and identify transition states, revealing that the size and structure of the gold cluster can influence the reaction channel. jyu.fi Similarly, the cleavage of the C-S bond in thiols adsorbed on gold surfaces has been investigated, with electron-withdrawing groups near the C-S bond being a contributing factor. conicet.gov.ar

While specific reaction pathway modeling for this compound itself is not detailed in the provided search results, the methodologies are well-established. These studies typically involve locating transition state geometries and calculating activation barriers using quantum chemical methods. This information is critical for understanding, for example, the formation and dissociation of gold(I) thiomalate complexes.

Ligand-Protein Docking and Molecular Recognition Studies (Non-Human Specific)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor protein, forming a stable complex. wikipedia.org This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of ligand-protein interactions. wikipedia.org

In the context of this compound, which is known to interact with various proteins, docking studies can provide valuable insights into its binding modes. rsc.org For example, it has been suggested that the biological effects of gold-based drugs like aurothiomalate (B1210753) are mediated by their recognition by proteins. rsc.org Docking studies can help identify potential binding sites and the key amino acid residues involved in the interaction. While the provided results mention interactions with proteins like apo-transferrin, they often have a human-specific context. rsc.org However, the principles of ligand-protein docking are general and can be applied to non-human proteins as well. For instance, studies on the inhibition of the main protease of SARS-CoV-2 have utilized molecular docking to identify potential inhibitors from natural compounds. nih.gov

Molecular recognition studies, often complemented by experimental techniques like circular dichroism, can also be informed by computational approaches. acs.org For example, chiral gold nanoparticles functionalized with specific ligands have been shown to exhibit molecular recognition of chiral substrates. acs.org Computational modeling can help to understand the structural basis for this recognition.

Application of Machine Learning and Artificial Intelligence in this compound Research

In the context of research relevant to this compound, ML and AI can be applied in several areas. For instance, ML models are being developed for drug discovery, including target identification, compound screening, and predicting drug response. nih.govmdpi.comfrontiersin.org While specific applications to this compound are not explicitly detailed, the potential is significant. For example, ML models could be trained to predict the binding affinity of thiolate compounds to different proteins or to identify novel thiolate-containing molecules with desired properties.

Emerging Research Applications of 2 Sulfidobutanedioate Non Clinical

Role as a Building Block in Organic Synthesis and Material Science

2-Sulfidobutanedioate, also known as thiomalic acid, is a versatile organic compound that serves as a fundamental building block in the fields of organic synthesis and material science. hilarispublisher.com Its unique molecular structure, featuring both carboxyl and thiol functional groups, allows for a wide range of chemical modifications and applications. hilarispublisher.com

In organic synthesis, this compound is a precursor for a variety of more complex molecules. hilarispublisher.com It is utilized in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. hilarispublisher.com The presence of multiple reactive sites enables its participation in condensation, addition, substitution, and elimination reactions, making it a valuable tool for chemists to construct tailored molecular architectures. hilarispublisher.com For instance, it is a key component in the synthesis of biodegradable crosslinked polyesters. nih.gov In these reactions, the thiol group provides a site for functionalization, such as the formation of S-nitrosothiols, without the need for additional coupling reactions. nih.gov This one-pot synthesis approach simplifies the preparation of thiolated polymers. nih.gov

In the realm of material science, this compound is instrumental in the development of advanced materials with specific properties. It is used to create polymers and nanoparticles. hilarispublisher.com The thiol group can act as a capping agent, controlling the growth and stability of nanoparticles. Its bifunctionality is also leveraged in the formation of polymer networks. For example, it has been used in melt-phase polycondensation reactions with diols and other acids like maleic acid or citric acid to create polyesters. nih.gov These polymers can be further processed into various forms for different applications. nih.gov

Below is a table summarizing some of the applications of this compound as a building block:

| Application Area | Specific Use | Resulting Product/Material |

| Polymer Chemistry | Monomer in polycondensation reactions | Biodegradable crosslinked polyesters (e.g., Poly(thiomalic-co-maleic acid-co-1,8-octanediol)) nih.gov |

| Material Science | Functionalization of materials | Thiolated polymers for nitric oxide release nih.gov |

| Nanotechnology | Capping agent for nanoparticles | Stabilized nanoparticles with controlled size and properties |

| Organic Synthesis | Precursor for complex molecules | S-nitrosothiol analogues nih.gov |

Catalytic Roles of this compound Complexes and Derivatives in Chemical Transformations

Transition metal complexes incorporating this compound and its derivatives are emerging as potent catalysts for a variety of chemical transformations. nih.gov The presence of the thiol group in the ligand structure is crucial, as it can significantly influence the electronic and steric properties of the metal center, thereby modulating its catalytic activity. researchgate.net These complexes often draw inspiration from the active sites of metalloenzymes, aiming to mimic their efficiency and selectivity in biological systems. nih.gov

The catalytic applications of these complexes are diverse. For example, iron complexes with ligands derived from or similar to this compound have been investigated for their ability to catalyze oxidation reactions, such as the conversion of sulfides to sulfoxides. researchgate.net Research has shown that dinuclear iron complexes can be more reactive and enantioselective than their mononuclear counterparts, suggesting that the presence of a second metal center can offer advantages in stereoselective catalysis. researchgate.net

Molybdenum(VI) cis-dioxo complexes with various ligands have also been studied for their catalytic activity in sulfoxidation and epoxidation reactions. rsc.org The design of the ligand framework around the molybdenum center is critical in tuning the catalyst's performance. rsc.org While specific examples detailing the catalytic use of this compound complexes are an active area of research, the broader class of thiol-containing ligands demonstrates significant potential in catalysis. researchgate.netrsc.org The ability to fine-tune the ligand structure allows for the development of catalysts with enhanced activity and selectivity for specific chemical transformations. researchgate.net

The following table provides examples of catalytic transformations where metal complexes with thiol-containing ligands, analogous to this compound, are utilized:

| Metal Center | Ligand Type | Catalytic Reaction |

| Iron (Fe) | Bipyridine-based ligands | Sulfide (B99878) oxidation to sulfoxides researchgate.net |

| Molybdenum (Mo) | Schiff base ligands | Sulfoxidation and epoxidation rsc.org |

Environmental Fate and Transformation Studies (Excluding Ecotoxicity/Risk Assessment for organisms)

The environmental fate of this compound is determined by a combination of abiotic and biotic degradation processes. These processes govern its persistence and transformation in various environmental compartments such as soil and water.

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis. mdpi.comiastate.edu

Hydrolysis: This process involves the reaction of a substance with water, leading to its decomposition. researchgate.net The rate of hydrolysis is often dependent on pH and temperature. researchgate.net For many organic compounds, hydrolysis can be a significant degradation pathway in aquatic environments. researchgate.net However, specific experimental data on the hydrolysis rates and products of this compound under various environmental conditions are not extensively documented in the available literature. Generally, ester linkages are susceptible to hydrolysis, and since this compound can form esters, this could be a potential degradation route for its derivatives. researchgate.net

Photolysis: Photolysis, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. nih.gov This can be a major degradation pathway for chemicals present in the upper layers of water bodies or on soil surfaces. nih.gov The efficiency of photolysis depends on the light absorption properties of the molecule and the presence of photosensitizing agents in the environment. researchgate.netichem.md While studies have been conducted on the photolysis of other thiol-containing compounds like thioglycolic acid, specific research detailing the direct or indirect photodegradation of this compound in environmental matrices is limited. researchgate.netichem.md

Due to the lack of specific studies, a quantitative assessment of the abiotic degradation of this compound remains an area for further investigation.

The biodegradation of this compound by microorganisms is a key process in its environmental transformation. nih.gov Several bacterial strains have been identified that can utilize this compound as a source of carbon and energy, leading to its breakdown into simpler, less harmful substances. nih.gov

One of the well-studied microorganisms capable of degrading this compound is the Gram-negative bacterium Variovorax paradoxus. nih.gov This bacterium can grow in environments where this compound is the sole source of carbon. nih.gov The proposed degradation pathway in V. paradoxus involves a key enzyme, mercaptosuccinate dioxygenase. This enzyme catalyzes the conversion of mercaptosuccinate to sulfinosuccinate, which then spontaneously decomposes into succinate (B1194679) and sulfite (B76179). nih.gov The succinate can then enter the central metabolic pathways of the bacterium, such as the citric acid cycle, to be used for energy and cell growth. nih.gov

Another bacterium, Advenella mimigardefordensis, also possesses the enzymatic machinery to degrade this compound, with mercaptosuccinate dioxygenase being the key enzyme in this process as well. nih.gov

The general biotransformation pathway can be summarized as follows:

This compound (Mercaptosuccinate) → Sulfinosuccinate → Succinate + Sulfite

The efficiency of this biodegradation is influenced by various environmental factors, including the presence of suitable microbial populations, temperature, pH, and the availability of other nutrients. researchgate.net The presence of structurally similar plant secondary metabolites can sometimes enhance the microbial degradation of xenobiotics. mdpi.com

The table below outlines the key microorganisms and enzymes involved in the biotransformation of this compound:

| Microorganism | Key Enzyme | Degradation Products | Environmental Matrix |

| Variovorax paradoxus | Mercaptosuccinate dioxygenase | Sulfinosuccinate, Succinate, Sulfite | Soil |

| Advenella mimigardefordensis | Mercaptosuccinate dioxygenase | Sulfinosuccinate, Succinate, Sulfite | Soil |

Future Research Directions and Unanswered Questions

Exploration of Novel Synthetic Routes and Sustainable Production

Current synthetic methods for 2-sulfidobutanedioate, such as the reaction of maleic anhydride (B1165640) with thiourea (B124793), have been established. google.com However, the pursuit of more sustainable and industrially advantageous production methods is a critical area for future research. google.com Traditional methods can involve harsh conditions or the use of malodorous and expensive reagents like thioacetic acid. google.com

Future research should focus on developing novel synthetic pathways that are more environmentally friendly and economically viable. This includes the exploration of biocatalytic and enzymatic synthesis routes. mdpi.comtandfonline.com For instance, the use of enzymes like lipase (B570770) from Candida antarctica has shown promise in the synthesis of polyesters containing thiomalic acid, suggesting potential for greener production methods. mdpi.com Microbial biotechnology presents a promising frontier for the sustainable production of not only plastics but also their constituent monomers, which could include sulfur-containing compounds like this compound. nih.gov The development of microbial cell factories engineered to produce this compound from renewable feedstocks could significantly reduce the environmental footprint of its production. nih.govbiorxiv.orgnih.gov Investigating the use of renewable resources and developing a circular economy for such chemicals is a key aspect of sustainable production. nih.govun.orgsdu.dk

Deeper Understanding of Complex Reaction Mechanisms and Catalytic Activity

The reaction kinetics and mechanisms of this compound in various chemical transformations, particularly oxidation reactions, have been the subject of study. niscpr.res.inrsc.orgrsc.org For example, the oxidation of thiomalic acid by morpholinium chlorochromate has been shown to be first-order with respect to both reactants and is catalyzed by hydrogen ions. niscpr.res.in Similarly, its oxidation by cobalt(III) ions involves the formation of a transient intermediate complex. rsc.org

Despite these findings, a deeper understanding of its complex reaction mechanisms and catalytic activity is needed. Future research should aim to elucidate the intricate details of its interactions in different chemical environments. This includes studying its role as a ligand in forming metal complexes and the catalytic potential of these complexes. ontosight.ai The ability of this compound to act as a bidentate ligand makes it a versatile component in coordination chemistry. ontosight.ai Further investigation into its catalytic properties could lead to the development of novel catalysts for various organic reactions. For instance, its derivatives have been used in the synthesis of heterocyclic compounds like 4-thiazolidinones. researchgate.net A more profound comprehension of its reaction pathways will be crucial for designing new applications.

Identification of Undiscovered Biological Roles in Diverse Organisms

The biological significance of this compound is an area ripe for exploration. While it is known to be an intermediate in the synthesis of some pharmaceuticals and pesticides, its endogenous roles in a wide range of organisms are not fully understood. wikipedia.org It has been studied for its potential as an antioxidant due to its thiol group and as a metal-chelating agent. ontosight.ai

Future research should focus on identifying previously unknown biological functions of this compound across different species. This could involve metabolomic studies to detect its presence and concentration in various tissues and organisms under different physiological conditions. For example, its role as an inhibitor of fumarate (B1241708) hydratase in Leishmania major suggests it could have specific functions in the metabolism of certain organisms. acs.org Uncovering these roles could have significant implications for medicine and agriculture. For instance, understanding its involvement in metabolic pathways could lead to new therapeutic targets or the development of novel bioactive compounds. ncats.io

Development of Advanced Computational Models for Predictive Capabilities

Computational modeling is a powerful tool for predicting the behavior and properties of chemical compounds, and its application to this compound is an emerging area of research. mdpi.comnih.govcarleton.ca Such models can help in understanding its interactions with biological molecules and in designing new derivatives with specific functionalities. nih.govsydney.edu.au

The development of advanced computational models represents a significant future research direction. mdpi.com These models could be used to:

Predict the binding affinity of this compound and its derivatives to various enzymes and receptors.

Simulate its reaction mechanisms to gain insights that are difficult to obtain through experimental methods alone. nih.gov

Design novel molecules based on the this compound scaffold with enhanced biological activity or specific industrial applications. carleton.ca

By integrating quantum mechanical calculations, molecular dynamics simulations, and machine learning approaches, researchers can create predictive models that accelerate the discovery and development of new applications for this versatile compound. mdpi.com

Integration of Multi-Omics Data for Systems-Level Understanding